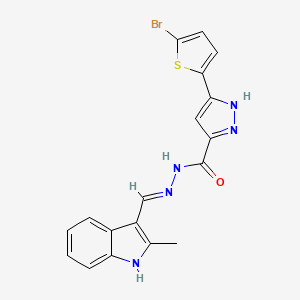

(E)-3-(5-bromothiophen-2-yl)-N'-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide

Descripción general

Descripción

(E)-3-(5-bromothiophen-2-yl)-N’-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a combination of heterocyclic structures, including a bromothiophene, an indole, and a pyrazole moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-bromothiophen-2-yl)-N’-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide typically involves multi-step organic reactions. One common approach is as follows:

Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

Bromothiophene Introduction: The bromothiophene moiety can be introduced via a Suzuki coupling reaction between a boronic acid derivative of thiophene and a brominated precursor.

Indole Derivative Formation: The indole moiety can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.

Final Coupling: The final step involves the condensation of the pyrazole derivative with the indole aldehyde under reflux conditions in the presence of a suitable catalyst to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Análisis De Reacciones Químicas

Types of Reactions

(E)-3-(5-bromothiophen-2-yl)-N’-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the thiophene ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted thiophene derivatives.

Aplicaciones Científicas De Investigación

While specific applications of the compound (E)-3-(5-bromothiophen-2-yl)-N'-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide are not detailed in the search results, the information provided allows for an understanding of its properties and potential applications based on its chemical structure and the known activities of related compounds.

Compound Identification and Properties

The compound is also known under the synonyms (E)-3-(5-bromothiophen-2-yl)-N-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide and 1H-Pyrazole-3-carboxylic acid, 5-(5-bromo-2-thienyl)-, 2-[(2-methyl-1H-indol-3-yl)methylene]hydrazide . It has the molecular formula C18H14BrN5OS and a molar mass of 428.31 .

Potential Applications

Based on the search results, pyrazole derivatives exhibit a wide range of biological activities, suggesting potential applications for this compound:

- Anti-inflammatory Activity: Pyrazole derivatives have demonstrated anti-inflammatory properties . Several studies have synthesized pyrazole derivatives and evaluated their anti-inflammatory activity using various assays, with some compounds showing potency comparable to standard drugs like indomethacin .

- Antimicrobial Activity: Pyrazole derivatives have shown antibacterial and antimicrobial activities . Specific compounds have demonstrated activity against E. coli, S. aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae . Additionally, some pyrazole derivatives containing oxazol-5-one have shown high activity against ampicillin and ketoconazole .

- Anticancer Activity: Certain pyrazole-5-carbohydrazide derivatives have exhibited inhibitory effects on the growth of A549 lung cancer cells . These compounds have shown potential in inducing apoptosis of lung cancer cells .

- Enzyme Inhibition: Some pyrazole derivatives have shown Monoamine Oxidase B (MAO-B) inhibitory activity .

Structural Insights

The presence of an indole ring system within the compound is also noteworthy. Research on related compounds indicates that the orientation of the indole ring relative to other substituents can influence biological activity . For instance, the dihedral angle between the indole ring and a 3-chlorobenzyl ring in a related compound was found to be 86.9 (2)° .

Further Research Directions

Given the known biological activities of pyrazole and indole derivatives, further research could explore the potential of this compound in the following areas:

- Evaluating its anti-inflammatory activity using in vitro and in vivo models.

- Assessing its antimicrobial spectrum against a panel of bacterial and fungal strains.

- Testing its anticancer potential against various cancer cell lines.

- Investigating its ability to inhibit specific enzymes relevant to neurological disorders.

Mecanismo De Acción

The mechanism of action of (E)-3-(5-bromothiophen-2-yl)-N’-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparación Con Compuestos Similares

Similar Compounds

- (E)-3-(5-chlorothiophen-2-yl)-N’-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide

- (E)-3-(5-fluorothiophen-2-yl)-N’-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide

- (E)-3-(5-methylthiophen-2-yl)-N’-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide

Uniqueness

The uniqueness of (E)-3-(5-bromothiophen-2-yl)-N’-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide lies in the presence of the bromine atom in the thiophene ring, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from its analogs with different substituents, potentially leading to unique applications and properties.

Actividad Biológica

(E)-3-(5-bromothiophen-2-yl)-N'-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide, identified by its CAS number 488704-20-7, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound combines elements from both thiophene and indole structures, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and enzymatic inhibition effects.

The molecular formula of the compound is C18H14BrN5OS, with a molar mass of 428.31 g/mol. The structure features a brominated thiophene ring and an indole moiety linked through a hydrazone bond, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C18H14BrN5OS |

| Molar Mass | 428.31 g/mol |

| CAS Number | 488704-20-7 |

| Density | 1.67 g/cm³ (predicted) |

| pKa | 10.09 (predicted) |

Anticancer Activity

Recent studies have highlighted the anticancer potential of various pyrazole derivatives, including our compound of interest. For instance:

- Cell Line Studies : The compound demonstrated significant cytotoxicity against several cancer cell lines. In particular, it exhibited an IC50 value of approximately 0.71 μM against HepG-2 cells, indicating potent antiproliferative activity .

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells, likely through the activation of caspases and modulation of apoptotic pathways .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:

- Inhibition Studies : Preliminary assays indicated that the compound could inhibit COX-1 and COX-2 activities, leading to reduced prostaglandin synthesis . Such inhibition is critical in managing inflammatory diseases.

Enzymatic Inhibition

Enzymatic inhibition is another area where this compound shows promise:

- Acetylcholinesterase (AChE) Inhibition : Similar pyrazole derivatives have been studied for their ability to inhibit AChE, an enzyme implicated in neurodegenerative diseases like Alzheimer's . While specific data on this compound's AChE inhibitory activity is limited, its structural similarities to known inhibitors suggest potential efficacy.

Case Studies and Research Findings

Several case studies have reported on the biological activities of pyrazole derivatives similar to our compound:

- Study on Antitumor Activity : A study evaluated various pyrazole derivatives against different cancer cell lines (MCF7, NCI-H460). The findings revealed that compounds with similar structural features exhibited significant growth inhibition, suggesting that our compound might also share these properties .

- Inflammation Models : In vivo models have been utilized to assess the anti-inflammatory effects of pyrazole compounds. Results indicated a reduction in edema and inflammatory markers upon administration of these compounds .

- Neuroprotective Effects : Research into the neuroprotective effects of pyrazole derivatives has shown promise in models of neurodegeneration, indicating potential therapeutic applications for cognitive disorders .

Propiedades

IUPAC Name |

5-(5-bromothiophen-2-yl)-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrN5OS/c1-10-12(11-4-2-3-5-13(11)21-10)9-20-24-18(25)15-8-14(22-23-15)16-6-7-17(19)26-16/h2-9,21H,1H3,(H,22,23)(H,24,25)/b20-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLRNYDPEQPTAB-AWQFTUOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C=NNC(=O)C3=NNC(=C3)C4=CC=C(S4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)C3=NNC(=C3)C4=CC=C(S4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.